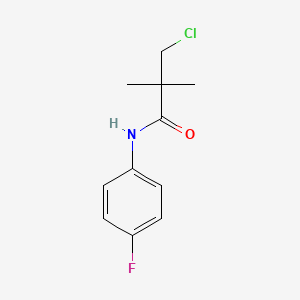

![molecular formula C26H44NNaO7S B2958708 2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2958708.png)

2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt

Übersicht

Beschreibung

Taurocholensäure-d4 (Natriumsalz) ist eine deuterierte Form der Taurocholensäure, einer Gallensäure, die mit Taurin konjugiert ist. Sie wird hauptsächlich als interner Standard in der Massenspektrometrie zur Quantifizierung von Taurocholensäure verwendet. Die Verbindung hat die Summenformel C26H40D4NNaO7S und ein Molekulargewicht von 541,71 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

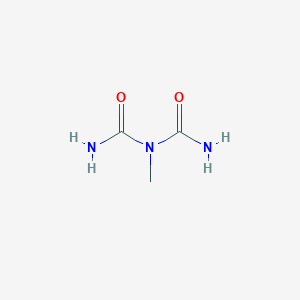

Die Synthese von Taurocholensäure-d4 (Natriumsalz) beinhaltet die Konjugation von deuterierter Cholsäure mit Taurin. Die Reaktion erfolgt typischerweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Taurocholensäure-d4 (Natriumsalz) folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft unter Vakuumbedingungen kristallisiert und getrocknet .

Wissenschaftliche Forschungsanwendungen

Taurocholensäure-d4 (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Gallensäuren verwendet.

Biologie: Wird für seine Rolle im Gallensäurenstoffwechsel und seine Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Wird für seine potenziellen therapeutischen Wirkungen bei Krankheiten im Zusammenhang mit dem Gallensäurenstoffwechsel, wie Morbus Crohn und Colitis ulcerosa, untersucht.

Industrie: Wird bei der Entwicklung von Arzneimitteln und als Referenzstandard in der Qualitätskontrolle verwendet

Wirkmechanismus

Taurocholensäure-d4 (Natriumsalz) wirkt als Detergens, um Fette für die Absorption im Verdauungssystem zu lösen. Es interagiert mit Gallensäure-aktivierter Lipase und Gallensäure-Rezeptoren, wodurch die Emulgierung und Absorption von Nahrungsfetten gefördert wird. Die Verbindung wird im Darm aufgenommen und spielt eine entscheidende Rolle bei der Verdauung und Absorption von Lipiden .

Wirkmechanismus

Target of Action

Taurocholic acid-d4 (sodium), also known as 2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt, primarily targets the Bile salt-activated lipase and the Bile acid receptor . These targets play a crucial role in the digestion and absorption of dietary fats.

Mode of Action

Taurocholic acid-d4 (sodium) acts as a detergent to solubilize fats for absorption . It interacts with its targets, facilitating the emulsification of dietary fats, which are then absorbed by the body . This compound is itself absorbed and used as a cholagogue and cholerectic .

Biochemical Pathways

Taurocholic acid-d4 (sodium) is involved in the bile acid biosynthesis metabolic pathway . During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid . These are reabsorbed by the liver via a carrier-mediated process and converted by liver enzymes back to taurocholic acid .

Pharmacokinetics

It is known that this compound is absorbed by the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of Taurocholic acid-d4 (sodium). For instance, the concentration of Taurocholic acid-d4 (sodium) in the serum of liver cirrhotic patients is mainly due to increased bile acid biosynthesis . The progression of liver cirrhosis is likely promoted through the activation of hepatic stellate cells via the upregulation of TLR4 expression .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Taurocholic acid-d4 (sodium) plays a significant role in biochemical reactions. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the bile salt-activated lipase and the bile acid receptor .

Cellular Effects

Taurocholic acid-d4 (sodium) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to stimulate biliary hyperplasia by activation of 3′,5′-cyclic cyclic adenosine monophosphate (cAMP) signaling .

Molecular Mechanism

The molecular mechanism of action of Taurocholic acid-d4 (sodium) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a detergent to solubilize fats for absorption and is itself absorbed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Taurocholic acid-d4 (sodium) change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Metabolic Pathways

Taurocholic acid-d4 (sodium) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels . For instance, it is involved in the biosynthesis of bile acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Taurocholic Acid-d4 (sodium salt) involves the conjugation of deuterated cholic acid with taurine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Taurocholic Acid-d4 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often crystallized and dried under vacuum conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Taurocholensäure-d4 (Natriumsalz) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen im Molekül können oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Sulfonatgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid (NaN3) oder Natriummethoxid (NaOMe) durchgeführt werden.

Wichtigste gebildete Produkte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Taurocholensäure: Die nicht-deuterierte Form von Taurocholensäure-d4.

Glykocholsäure: Eine weitere Gallensäure, die mit Glycin konjugiert ist.

Chenodesoxycholsäure: Eine primäre Gallensäure, die an der Verdauung von Fetten beteiligt ist

Einzigartigkeit

Taurocholensäure-d4 (Natriumsalz) ist aufgrund seiner deuterierten Form einzigartig, wodurch es zu einem idealen internen Standard für die Massenspektrometrie wird. Das Vorhandensein von Deuteriumatomen ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht-deuterierten Formen in analytischen Anwendungen .

Eigenschaften

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,12D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJWGJBVLPIOOH-QPNQQDKZSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)O)C)[2H].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958630.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2958631.png)

![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)

![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)